Structural Differentiation: Piperazine vs. Piperidine Core Alters Hydrogen-Bond Acceptor Count and Topological Polar Surface Area
The target compound contains a piperazine ring (two nitrogen atoms) directly attached to the sulfonyl group, in contrast to the commercially available piperidine analog 1-{[2-(pyridin-2-yl)piperidin-1-yl]sulfonyl}azepane (CAS N/A, ChemBridge ID 45946823), which has only one endocyclic nitrogen. This substitution yields a hydrogen-bond acceptor (HBA) count of 6 vs. 4, a topological polar surface area (TPSA) of 65.1 Ų vs. 53.5 Ų, and a higher count of heteroatoms (N count: 4 vs. 3). The additional nitrogen center provides a potential hydrogen-bond acceptor and acid-base handle absent in the piperidine analog, altering both permeability and target-engagement profiles [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 6; TPSA = 65.1 Ų (PubChem-computed) |
| Comparator Or Baseline | 1-{[2-(pyridin-2-yl)piperidin-1-yl]sulfonyl}azepane: HBA = 4; TPSA = 53.5 Ų (ChemBase-computed) |
| Quantified Difference | ΔHBA = +2; ΔTPSA = +11.6 Ų (22% increase) |
| Conditions | Computed molecular descriptors based on 2D structure (PubChem Cactvs; JChem/ChemAxon) |
Why This Matters
In library screening, a 22% higher TPSA and additional H-bond acceptor capability directly influence passive membrane permeability and oral bioavailability prediction, making the piperazine-containing target compound a chemically distinct probe for CNS vs. peripheral target prioritization.
- [1] PubChem. 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane, CID 16210919. Computed Properties: HBA Count = 6, TPSA = 65.1 Ų. View Source
- [2] ChemBase. 1-{[2-(pyridin-2-yl)piperidin-1-yl]sulfonyl}azepane, CBID 542482. Computed Properties: HBA Count = 4 (proton acceptor), Polar Surface Area = 53.51 Ų. View Source
